N-((5-((3-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide
Description
N-((5-((3-Nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a (3-nitrobenzyl)thio group and a 3-(trifluoromethyl)benzamide moiety. The 1,3,4-oxadiazole scaffold is widely exploited in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding, while the trifluoromethyl group enhances lipophilicity and bioavailability .
Properties
IUPAC Name |
N-[[5-[(3-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4O4S/c19-18(20,21)13-5-2-4-12(8-13)16(26)22-9-15-23-24-17(29-15)30-10-11-3-1-6-14(7-11)25(27)28/h1-8H,9-10H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIJAVHOTDDHCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NN=C(O2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-((3-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features:
- Core Structure : A benzamide core substituted with trifluoromethyl and a thioether group.
- Functional Groups : Contains a nitro group and an oxadiazole ring which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈F₃N₅O₂S |
| Molecular Weight | 477.5 g/mol |
| CAS Number | 941899-26-9 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The proposed mechanisms include:
- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that may bind covalently to DNA or proteins, leading to cellular damage and apoptosis .
- Oxadiazole Ring Interaction : The oxadiazole moiety can interact with enzymes or receptors, potentially modulating their activity.
- Thioether Functionality : The thioether group may facilitate interactions with thiol-containing biomolecules, influencing redox states within cells.
Antimicrobial Activity
Research indicates that compounds containing nitro groups exhibit significant antimicrobial properties. For instance, similar nitro-containing compounds have demonstrated efficacy against various pathogens by generating toxic intermediates upon reduction .
Anticancer Activity
Studies have shown that oxadiazole derivatives possess anticancer properties. For example, derivatives of 1,3,4-oxadiazole have been reported to inhibit tumor growth in various cancer cell lines through apoptosis induction .
In Vivo Studies
In vivo studies involving related compounds have demonstrated promising results in tumor growth inhibition and selectivity towards cancer cells over normal cells. For instance, thiosemicarbazone analogues showed significant anticancer activity while exhibiting low cytotoxicity towards normal cells .
Case Studies
- Nitro Derivatives Against T. cruzi : A study evaluated the efficacy of nitro derivatives against Trypanosoma cruzi, showing enhanced selectivity indices compared to standard treatments like Nifurtimox .
- Antimicrobial Efficacy : Compounds similar to the target compound were tested against Staphylococcus aureus and E. coli, showing minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Comparative Analysis with Similar Compounds
A comparison of this compound with other oxadiazole derivatives reveals distinct advantages in terms of potency and selectivity:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Moderate | High |
| 1,3,4-Oxadiazole Derivative A | High | Moderate |
| 1,3,4-Oxadiazole Derivative B | Low | High |
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a benzamide core with trifluoromethyl and oxadiazole substituents. The synthesis typically involves multiple steps:
- Formation of the oxadiazole ring : This is achieved by reacting hydrazides with carbon disulfide and an alkylating agent.
- Introduction of the 3-nitrobenzyl group : This step involves nucleophilic substitution of a nitrobenzyl halide with the thiol group on the oxadiazole ring.
- Attachment of the benzamide core : The final step involves coupling the oxadiazole intermediate with trifluorobenzoyl chloride under basic conditions.
These synthetic routes are crucial as they influence the biological properties and efficacy of the compound.
Medicinal Chemistry Applications
The compound shows promise as a pharmacophore in drug design due to its structural characteristics. Its potential applications include:
-
Anticancer Activity : Studies have shown that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to N-((5-((3-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide have demonstrated growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% in some cases .
Compound Cell Line Percent Growth Inhibition 6h SNB-19 86.61% 6h OVCAR-8 85.26% - Biological Mechanisms : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components such as proteins and nucleic acids, potentially modulating their functions .
Materials Science Applications
In materials science, this compound could be utilized for developing novel materials with specific electronic or photonic properties. The unique combination of functional groups allows for:
- Tailored Material Properties : By modifying the substituents on the oxadiazole ring, researchers can create materials with desirable electronic properties suitable for applications in organic electronics or photonics.
Biological Studies
The compound is also investigated for its interactions with biological macromolecules:
- Biochemical Probes : Due to its ability to bind to proteins or nucleic acids, it serves as a potential biochemical probe for studying cellular processes and molecular interactions.
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer activity of various oxadiazole derivatives against multiple cancer cell lines using the NCI/ADR-RES assay. The results indicated significant cytotoxic effects across several tested compounds, highlighting the potential of oxadiazole derivatives in cancer therapy .
Case Study 2: Biochemical Interaction Studies
Research into the binding affinities of similar compounds to target proteins showed that modifications in substituents significantly affected binding efficiency and specificity, suggesting avenues for optimizing drug design .
Comparison with Similar Compounds
Structural Analogs with Varied Oxadiazole Substituents
The 1,3,4-oxadiazole ring is a common feature in several compounds, but substituents critically influence physicochemical and biological properties:
Key Observations :
- This contrasts with dihydrodioxin (), which improves solubility but lacks redox sensitivity .
- Alkylthio substituents () increase lipophilicity, correlating with enhanced anti-inflammatory activity, whereas sulfamoyl groups () favor antifungal effects via enzyme inhibition .
Trifluoromethyl Benzamide Derivatives
The 3-(trifluoromethyl)benzamide moiety is recurrent in bioactive molecules:
Key Observations :
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and what reaction conditions optimize yield and purity?
Methodological Answer:
The synthesis typically involves coupling a 1,3,4-oxadiazole-2-thiol precursor with a substituted benzyl chloride. A general procedure includes:
- Step 1: React 5-((3-nitrobenzyl)thio)-1,3,4-oxadiazole-2-thiol with 3-(trifluoromethyl)benzoyl chloride in anhydrous DMF or acetone, using KCO as a base at room temperature for 12–24 hours .
- Step 2: Purify the crude product via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) and recrystallize from ethanol.
- Key Conditions: Control moisture (use anhydrous solvents), maintain pH >8 with KCO, and monitor reaction progress via TLC. Yields >70% are achievable with stoichiometric excess (1.1–1.2 eq) of the benzyl chloride derivative .
Basic: Which spectroscopic and analytical techniques are critical for confirming the compound’s structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to verify substituent positions (e.g., nitrobenzyl thioether protons at δ 4.5–5.0 ppm, trifluoromethyl group at δ 120–125 ppm in C) .
- Mass Spectrometry (ESI-MS): Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm mass error .
- HPLC: Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradient, retention time ~12–15 min) .
- X-ray Crystallography (optional): Resolve crystal structure for unambiguous confirmation, particularly if novel polymorphs are suspected .
Basic: How can researchers design preliminary biological activity screens for this compound?
Methodological Answer:
- Target Selection: Prioritize targets based on structural analogs (e.g., oxadiazoles often inhibit enzymes like adenylyl cyclases or kinases). Use databases like ChEMBL for target prediction .
- Assay Types:
- Enzyme Inhibition: Use fluorescence-based assays (e.g., adenylyl cyclase activity with cAMP detection) .
- Antimicrobial Activity: Screen against Gram-positive/negative bacteria (MIC determination via broth microdilution) .
- Cytotoxicity: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Controls: Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks.
Advanced: How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
Methodological Answer:
- Variable Substituents: Synthesize derivatives with modifications to:
- Biological Testing: Compare IC values across derivatives in enzyme inhibition assays. Use regression analysis to correlate substituent properties (e.g., Hammett σ values) with activity .
- Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to predict binding interactions and guide rational design .
Advanced: What computational tools and strategies are recommended for molecular docking and dynamics studies?
Methodological Answer:
- Software: Use UCSF Chimera for visualization and AutoDock/Vina for docking. Prepare the ligand with Open Babel (optimize geometry, assign charges) .
- Protocol:
- Target Preparation: Retrieve protein structures from PDB (e.g., adenylyl cyclase 1, PDB ID: 1AZS). Remove water molecules, add hydrogens, and define binding pockets .
- Docking Parameters: Set grid size to 60 × 60 × 60 Å, exhaustiveness = 20. Run 50–100 simulations to account for conformational flexibility .
- Validation: Compare docking poses with co-crystallized ligands (RMSD <2.0 Å acceptable) .
Advanced: How should researchers address contradictions in biological activity data across different assays?
Methodological Answer:
- Troubleshooting Steps:
- Assay Conditions: Check pH, ionic strength, and co-solvents (e.g., DMSO tolerance <1% in cell-based assays) .
- Compound Stability: Perform LC-MS post-assay to confirm integrity (e.g., degradation in aqueous buffers?) .
- Target Specificity: Use knockdown/knockout models (e.g., CRISPR-Cas9) to validate on-target effects .
- Data Integration: Apply meta-analysis to reconcile discrepancies (e.g., higher potency in enzyme vs. cell assays may indicate poor membrane permeability) .
Advanced: What strategies optimize the scale-up synthesis while maintaining reproducibility?
Methodological Answer:
- Reactor Design: Transition from batch to flow chemistry for exothermic steps (e.g., thioether formation) to improve heat dissipation .
- Process Controls:
- Quality Metrics: Define critical quality attributes (CQAs) like purity (>98%), residual solvents (<500 ppm), and particle size distribution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
